molecular formula C30H34O7 B7826163 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate)

3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate)

Cat. No.: B7826163
M. Wt: 506.6 g/mol
InChI Key: SCDVHQXHQOSKCS-PJPDKZSRSA-N
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Description

3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) is a synthetic intermediate used in glycosylation reactions. It is a derivative of mannopyranose, a type of sugar molecule, and is often utilized in the synthesis of complex carbohydrates and glycoconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) typically involves the protection of hydroxyl groups in mannopyranose with benzyl groups. This is followed by the formation of the methyl orthoacetate group. The reaction conditions often include the use of mild acid hydrolysis to remove the methyl orthoester protecting group, producing a glycosyl donor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as laboratory methods, with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include glycosyl donors and deprotected mannopyranose derivatives, which are essential intermediates in the synthesis of complex carbohydrates .

Scientific Research Applications

3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) primarily involves its role as a glycosyl donor in glycosylation reactions. The compound’s methyl orthoacetate group is hydrolyzed to produce a reactive glycosyl donor, which can then participate in the formation of glycosidic bonds. The benzyl protecting groups are removed to expose the hydroxyl groups, allowing for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) is unique due to its specific combination of benzyl and methyl orthoacetate protecting groups, which provide selective protection and reactivity in glycosylation reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycoconjugates .

Properties

IUPAC Name

(3aS,6R,7S,7aR)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25?,26-,27+,28-,29+,30?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVHQXHQOSKCS-PJPDKZSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@@H](C(O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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